2-Fluoro-5-(hydroxymethyl)benzonitrile
Overview
Description
2-Fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-5-(carboxymethyl)benzonitrile.
Reduction: 2-Fluoro-5-(aminomethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(hydroxymethyl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxymethyl and nitrile groups can participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 3-Cyano-4-fluorobenzyl alcohol
- 4-Fluoro-3-cyanobenzyl alcohol
Uniqueness
2-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its fluorine atom also contributes to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-5-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVBMNHJMJKTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378783 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227609-85-0 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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